5,5-Dimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds of this type are often used in various chemical reactions due to their unique properties, such as their ability to form stable complexes with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronate ester with a suitable alkene. The reaction conditions often include the use of a catalyst, such as a palladium or platinum complex, and may require elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, the desired purity of the final product, and economic considerations.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing species.
Reduction: Reduction reactions can convert the compound into different boron-containing products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary widely depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions may produce boron hydrides.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: Boron-containing compounds are often studied for their potential biological activity, including antimicrobial and anticancer properties.
Industry: Boron-containing compounds are used in various industrial processes, including the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane exerts its effects depends on its specific interactions with other molecules. These interactions may involve the formation of stable complexes with other molecules, which can alter their reactivity and properties. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Dimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane include other boron-containing organic compounds, such as:
Boronic acids: These compounds contain a boron atom bonded to an oxygen atom and a hydroxyl group.
Boronate esters: These compounds contain a boron atom bonded to an oxygen atom and an alkyl or aryl group.
Boranes: These compounds contain a boron atom bonded to hydrogen atoms.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a boron atom bonded to a dioxaborinane ring and a trifluoropropenyl group. This unique structure may confer specific reactivity and properties that distinguish it from other boron-containing compounds.
Properties
IUPAC Name |
5,5-dimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BF3O2/c1-6(8(10,11)12)9-13-4-7(2,3)5-14-9/h1,4-5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNIKWRXBLLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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